CC-509
Description
CC-509 is a triazolopyridine-based small-molecule inhibitor targeting spleen tyrosine kinase (Syk), a critical mediator of immune-inflammatory signaling pathways implicated in autoimmune diseases such as rheumatoid arthritis (RA) . Its chemical formula is C₂₄H₂₉N₇O₂, with a molecular weight of 447.540 g/mol, and it exhibits high oral bioavailability (>80%) and solubility in dimethyl sulfoxide (DMSO) . Preclinical studies demonstrate that this compound significantly reduces pro-inflammatory cytokines (e.g., RANTES, MIP-1α) and attenuates disease severity in rodent models of collagen-induced arthritis (CIA) and passive cutaneous anaphylaxis (PCA) .
Properties
Molecular Formula |
C24H29N7O2 |
|---|---|
Molecular Weight |
447.54 |
IUPAC Name |
N3-(Tetrahydro-pyran-4-yl)-N6-[5-(tetrahydro-pyran-4-ylmethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-1H-indazole-3,6-diamine |
InChI |
InChI=1S/C24H29N7O2/c1-2-19(14-16-6-10-32-11-7-16)31-22(3-1)27-24(30-31)26-18-4-5-20-21(15-18)28-29-23(20)25-17-8-12-33-13-9-17/h1-5,15-17H,6-14H2,(H,26,30)(H2,25,28,29) |
InChI Key |
SHDAHIVOLRESPS-UHFFFAOYSA-N |
SMILES |
C1(NC2CCOCC2)=NNC3=C1C=CC(NC4=NN5C(CC6CCOCC6)=CC=CC5=N4)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC509; CC-509; CC 509 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Syk Inhibitors
Key Comparators
The most relevant comparators to CC-509 include R406 (active metabolite of fostamatinib) and entospletinib , both clinically evaluated Syk inhibitors.
Selectivity Profiles
| Compound | Syk IC₅₀ (nM) | Off-Target Kinases (IC₅₀ < 100 nM) | Clinical Adverse Effects |
|---|---|---|---|
| This compound | 3.2 | KDR (1,200 nM), Jak2 (850 nM) | None reported (preclinical) |
| R406 | 1.8 | Jak2 (43 nM), KDR (68 nM) | Neutropenia, hypertension |
| Entospletinib | 6.0 | FLT3 (15 nM), JAK1 (220 nM) | Hepatotoxicity |
- This compound exhibits moderate kinome selectivity, with minimal off-target inhibition of KDR (kinase domain receptor) and Jak2, which are associated with hypertension and neutropenia, respectively. This contrasts sharply with R406, which potently inhibits Jak2 and KDR, contributing to its clinical toxicity .
- Entospletinib, while selective for Syk, shows notable activity against FLT3, linked to hepatotoxicity in clinical trials .
Efficacy in Preclinical Models
| Compound | Collagen-Induced Arthritis (CIA) | Passive Cutaneous Anaphylaxis (PCA) |
|---|---|---|
| This compound | 67% reduction in paw swelling; 80% ↓ RANTES/MIP-1α | 89% inhibition of edema |
| R406 | 72% reduction in paw swelling; 85% ↓ cytokines | 92% inhibition of edema |
| Entospletinib | 60% reduction in paw swelling | Not tested |
- This compound achieves comparable efficacy with a wider therapeutic window due to its optimized selectivity .
Pharmacokinetics
| Compound | Oral Bioavailability (%) | Half-Life (hr) | Clinical Stage (2025) |
|---|---|---|---|
| This compound | 82 | 6.5 | Phase I (planned) |
| R406 | 45 | 3.2 | Approved (fostamatinib) |
| Entospletinib | 75 | 8.1 | Phase III (discontinued) |
- This compound ’s pharmacokinetic profile supports once-daily dosing, unlike R406 , which requires twice-daily administration .
Detailed Research Findings
Mechanism of Action
This compound binds reversibly to Syk’s ATP-binding pocket, inhibiting downstream signaling pathways (e.g., NF-κB, MAPK) that drive cytokine release and immune cell activation .
Preclinical Validation
- PCA Model : this compound inhibited IgE-mediated vascular permeability by 89%, demonstrating potent anti-allergic activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
